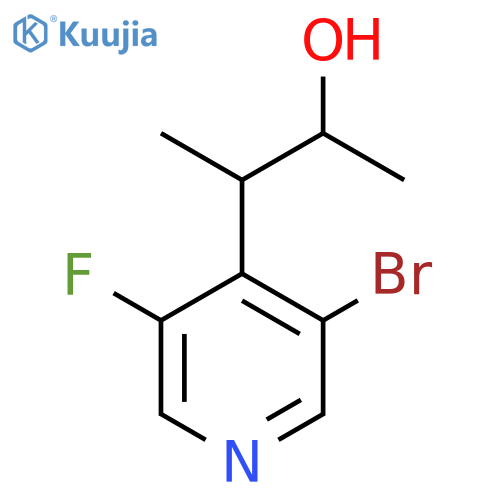Cas no 2165026-15-1 (3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol)

2165026-15-1 structure
商品名:3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol
- EN300-1626293
- 2165026-15-1
-
- インチ: 1S/C9H11BrFNO/c1-5(6(2)13)9-7(10)3-12-4-8(9)11/h3-6,13H,1-2H3
- InChIKey: QWKVOZSAPNPKAG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=C(C=1C(C)C(C)O)F
計算された属性
- せいみつぶんしりょう: 247.00080g/mol
- どういたいしつりょう: 247.00080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 33.1Ų
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1626293-0.05g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1626293-10.0g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1626293-500mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-1626293-50mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1626293-0.1g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1626293-0.25g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1626293-5.0g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1626293-100mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 100mg |
$741.0 | 2023-09-22 | ||
| Enamine | EN300-1626293-1000mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-1626293-10000mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 10000mg |
$3622.0 | 2023-09-22 |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
2165026-15-1 (3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
